6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The structure of this compound features a fused pyrrole and pyridine ring system, which is known to exhibit various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups on the pyrrolopyridine ring system. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in tetrahydrofuran (THF) at 40°C for 5-7 hours.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their kinase activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also heterocyclic and have been studied for their necroptosis inhibitory properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are structurally related and have been explored for their potential in medicinal chemistry.
Uniqueness
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of an oxo group at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)3-4-1-2-9-6(4)10-7/h1-3H,(H,12,13)(H2,9,10,11) |
InChI Key |
LYCJRDDASWAWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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